molecular formula C16H14ClNO6S B2676267 6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-86-2

6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2676267
CAS No.: 337920-86-2
M. Wt: 383.8
InChI Key: FTHHFNPKSFBFEN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-c][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core with sulfur and nitrogen atoms. The structure features a 3-chlorophenyl substituent at position 5 and methyl ester groups at positions 6 and 5.

Properties

IUPAC Name

dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHHFNPKSFBFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can form an intermediate, which then undergoes cyclization with dimethyl acetylenedicarboxylate to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Chlorophenyl vs. Dichlorophenyl Derivatives

  • 6,7-Dimethyl 5-(3,4-Dichlorophenyl)-... (CAS 107124-27-6): This analog replaces the 3-chlorophenyl group with a 3,4-dichlorophenyl moiety. Such substitutions are common in optimizing pharmacokinetic profiles .
  • Target Compound (3-Chlorophenyl) :
    The single chlorine substituent balances electronic effects (electron-withdrawing) with moderate steric demand, likely favoring interactions with aromatic binding pockets in biological targets.

Aromatic vs. Heteroaromatic Substituents

  • Dimethyl 5-Methyl-3-(2-Thienyl)-... () :
    Substitution with a thienyl group introduces sulfur-based π-electron interactions, which may alter binding affinity in enzymes or receptors compared to chlorophenyl derivatives.

Bulkier Substituents

  • 5-(4-tert-Butylphenyl)-... This highlights the trade-off between bulk and bioavailability.

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Key Functional Groups Reference
Target Compound 3-Chlorophenyl Not Reported Sulfone, Methyl Esters N/A
Diethyl 7-(4-Nitrophenyl)-... (1l) 4-Nitrophenyl, Cyano 243–245 Nitro, Cyano, Esters
Diethyl 7-(4-Bromophenyl)-... (2c) 4-Bromophenyl, Cyano 223–225 Bromo, Cyano, Esters
Dimethyl 3,5-Diphenyl-... (24/25) 3,5-Diphenyl Oil (Isolated) Diphenyl, Sulfone

Key Observations :

  • Electron-Withdrawing Groups : Nitro (1l) and bromo (2c) substituents elevate melting points due to enhanced intermolecular dipole interactions .
  • Steric Effects : Diphenyl derivatives (24/25) remain oils, underscoring how bulky groups disrupt crystalline packing .

Cycloaddition Reactions

  • General Approach () :
    Thiazolidine precursors react with dimethyl fumarate under thermal conditions to yield diastereomeric mixtures (e.g., 24/25 in 36% yield). This method is versatile for introducing ester groups but requires optimization for stereochemical control .

Multicomponent Reactions

  • Malononitrile/Ethyl Cyanoacetate Routes (): Reactions in 1,4-dioxane with triethylamine and sulfur enable the introduction of cyano or ester groups, as seen in analogs like 7a/b. Such methods prioritize functional group diversity .

Optimization Strategies

  • Salts and Derivatives () : Carboxylic acid derivatives of triazolothiadiazines are synthesized via acid-base reactions, suggesting pathways for modifying solubility or ionic character in the target compound .

Biological Activity

6,7-Dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2λ\lambda 6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 337920-86-2) is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C16H14ClNO6S
Molar Mass: 383.8 g/mol
Structure: The compound features a pyrrolo-thiazole core with multiple functional groups that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6,7-dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2λ\lambda 6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibit significant anticancer properties. For example:

  • Mechanism of Action: It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
  • Efficacy: In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Enzyme Inhibition

The compound's structural features suggest potential interactions with key enzymes:

Antimicrobial Activity

Preliminary data indicate that this compound may also possess antimicrobial properties:

  • Bacterial Inhibition: Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. This activity could be attributed to the thiazole ring's ability to disrupt bacterial cell wall synthesis.

Study 1: Anticancer Evaluation

A study published in the Journal of Fluorine Chemistry investigated the antiproliferative activity of related compounds. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines . The highest activity was linked to compounds with similar structural motifs as 6,7-dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2λ\lambda 6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate.

Study 2: Enzyme Interaction

Another study focused on the interaction of thiazole derivatives with DHFR. Although the specific compound was not tested directly, it was noted that modifications to the thiazole ring could enhance binding affinity and inhibitory effects on DHFR . This suggests a pathway for further exploration of 6,7-dimethyl derivatives.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer10
Compound BDHFR Inhibition5
Compound CAntimicrobial15Unpublished

Q & A

Q. Table 1: Predicted ADME Properties vs. Celecoxib

ParameterTarget CompoundCelecoxib
Molecular Weight (Da)452.8381.4
LogP2.93.5
H-bond Acceptors85
GI AbsorptionModerateHigh

Advanced: How can researchers resolve contradictions between computational ADME predictions and experimental pharmacokinetic data?

Methodological Answer:
Discrepancies often arise from oversimplified in silico models. Strategies include:

  • Iterative refinement : Adjust force fields in molecular dynamics simulations to better match experimental solubility/logD values .
  • Experimental validation :
    • PAMPA assay : Measure passive diffusion across artificial membranes .
    • Microsomal stability tests : Compare metabolic half-life (t1/2) with predictions .
  • Data-driven modeling : Use machine learning to correlate structural features (e.g., substituent electronegativity) with bioavailability .

Advanced: What strategies optimize reaction conditions using quantum mechanical (QM) calculations?

Methodological Answer:
The ICReDD framework integrates QM and information science:

  • Reaction path search : Use density functional theory (DFT) to identify low-energy transition states and intermediates .
  • Descriptor-driven optimization : Screen solvents/bases using parameters like dielectric constant and pKa to maximize yield .
  • Feedback loops : Refine computational models with experimental kinetics data (e.g., Arrhenius plots) .

Advanced: How can comparative frameworks assess bioactivity against reference compounds?

Methodological Answer:

  • In vitro assays :
    • Cyclooxygenase (COX) inhibition : Compare IC50 values with celecoxib using enzyme-linked immunosorbent assays (ELISA) .
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) .
  • Molecular docking : Simulate binding poses in target proteins (e.g., COX-2 active site) using AutoDock Vina .

Q. Table 2: COX-2 Inhibition Activity

CompoundIC50 (nM)Binding Affinity (kcal/mol)
Target Compound120-9.2
Celecoxib40-10.5

Advanced: What methodologies address low yields in large-scale synthesis?

Methodological Answer:

  • Process intensification : Use continuous flow reactors to enhance mixing and heat transfer .
  • DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature) .
  • Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Advanced: How are regiochemical outcomes controlled during heterocycle formation?

Methodological Answer:

  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., -Cl) to direct cyclization .
  • Kinetic vs. thermodynamic control : Vary reaction temperature to favor one pathway (e.g., 80°C for kinetic product) .
  • In situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically .

Advanced: What are best practices for validating synthetic intermediates with structural analogs?

Methodological Answer:

  • Cross-characterization : Compare NMR/HRMS data with published analogs (e.g., diethyl pyrrolo-pyridine dicarboxylates) .
  • XRD benchmarking : Align crystal structures with Cambridge Structural Database entries .
  • Controlled degradation studies : Perform stress testing (e.g., acid hydrolysis) to confirm stability .

Advanced: How can researchers design derivatives with enhanced metabolic stability?

Methodological Answer:

  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites in hepatocyte assays .
  • Bioisosteric replacement : Substitute labile esters with amides or carbamates .
  • CYP450 inhibition screening : Prioritize derivatives with low CYP3A4/2D6 inhibition to reduce drug-drug interactions .

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